C18H14FNO3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-furylmethylamine and 4-hydroxyaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the nitro group yields an amine .
Scientific Research Applications
2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a fluorescent probe for imaging applications
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic pathways , depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide include:
- 2-Fluoro-N-(2-furylmethyl)-N-(4-methoxyphenyl)benzamide
- 2-Fluoro-N-(2-furylmethyl)-N-(4-aminophenyl)benzamide
- 2-Fluoro-N-(2-furylmethyl)-N-(4-chlorophenyl)benzamide .
Uniqueness
The uniqueness of 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide lies in its specific structural features, such as the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4Z)-4-(ethoxymethylidene)-2-(2-fluorophenyl)isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-2-23-11-14-12-7-3-4-8-13(12)17(21)20(18(14)22)16-10-6-5-9-15(16)19/h3-11H,2H2,1H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNCTBXWTCBUFU-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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